3-Ethynylbicyclo[3.1.0]hexan-3-ol
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Overview
Description
3-Ethynylbicyclo[3.1.0]hexan-3-ol is an organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol . This compound features a bicyclic structure with an ethynyl group and a hydroxyl group attached to the hexane ring. It is a member of the bicyclo[3.1.0]hexane family, which is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexan-3-ol can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the ethynyl and hydroxyl groups makes it a versatile compound for different transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic chemistry.
Scientific Research Applications
3-Ethynylbicyclo[3.1.0]hexan-3-ol has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s reactivity and structural properties make it a potential lead compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexan-3-ol: A similar compound without the ethynyl group, with a molecular weight of 98.14 g/mol.
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-: Another related compound with a methyl group, having a molecular weight of 154.2493 g/mol.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexan-3-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-ethynylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H10O/c1-2-8(9)4-6-3-7(6)5-8/h1,6-7,9H,3-5H2 |
InChI Key |
XCZGRDHFOBJPGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC2CC2C1)O |
Origin of Product |
United States |
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